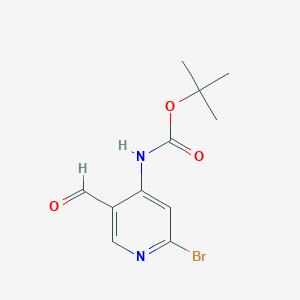

tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate

Übersicht

Beschreibung

Tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol. This compound is characterized by the presence of a bromine atom, a formyl group, and a tert-butyl carbamate group attached to a pyridine ring. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-bromopyridine-4-carboxaldehyde as the starting material.

Reaction Steps: The synthesis involves a series of reactions, including halogenation, formylation, and carbamate formation.

Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert the formyl group to a hydroxyl group.

Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Substitution Reagents: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones can be formed.

Reduction Products: Alcohols and amines are common reduction products.

Substitution Products: Different halogenated and alkylated derivatives can be synthesized.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It is utilized in biological studies to investigate the effects of brominated compounds on biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its biological activity, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl (5-bromo-4-formylpyridin-2-yl)carbamate: This compound is structurally similar but differs in the position of the bromine and formyl groups.

Tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate: Another related compound with a different functional group arrangement.

Uniqueness: Tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.

Biologische Aktivität

tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyridine ring substituted with a formyl group and a bromine atom, along with a tert-butyl carbamate moiety. This unique structure allows for specific interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 284.13 g/mol |

| CAS Number | 116026-93-8 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It may also modulate receptor functions, impacting cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:

-

Colon Adenocarcinoma (SW480)

- IC50 values in the low µM range.

- Induction of apoptosis through caspase activation.

-

Ovarian Carcinoma (A2780)

- Demonstrated significant cytotoxicity compared to control groups.

-

Cervical Carcinoma (KB-3-1)

- Enhanced activity in ABCB1-overexpressing sublines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for the treatment of inflammatory diseases.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Study on Enzyme Inhibition :

- Researchers evaluated the inhibitory effects on cyclooxygenase (COX) enzymes, finding a dose-dependent inhibition that suggests potential use in pain management therapies.

-

Antitumor Efficacy :

- A study involving human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, supporting its role as a potential chemotherapeutic agent.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromo-5-formylpyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHYXHTDJTIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.